molecular formula C26H42Cl2N4O5 B10800038 methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride

methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride

Cat. No.: B10800038
M. Wt: 561.5 g/mol
InChI Key: XDXSPYSCCJMHRQ-UHFFFAOYSA-N
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Description

Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A piperidin-3-yl core substituted with a carbamoyl group.
  • A 3-chlorophenyl moiety attached via a methoxyethyl linker.
  • A 2-(methylamino)-3-(oxan-3-yl)propyl side chain, contributing to stereochemical diversity and solubility.
  • A methyl carbamate terminal group, enhancing metabolic stability.
  • A hydrochloride salt formulation, improving bioavailability .

Properties

Molecular Formula

C26H42Cl2N4O5

Molecular Weight

561.5 g/mol

IUPAC Name

methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride

InChI

InChI=1S/C26H41ClN4O5.ClH/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);1H

InChI Key

XDXSPYSCCJMHRQ-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl

Origin of Product

United States

Biological Activity

Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound includes a piperidine ring, a chlorophenyl moiety, and a carbamate functional group, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components that influence its biological activity:

Component Description
Piperidine Ring A six-membered ring containing one nitrogen atom, known for its role in various pharmacological agents.
Chlorophenyl Moiety A phenyl group substituted with chlorine, enhancing lipophilicity and potentially affecting receptor interactions.
Carbamate Group A functional group that can influence the compound's solubility and biological activity.

Biological Activity Overview

Research indicates that compounds similar to methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate exhibit various biological activities, including:

  • Antimicrobial Activity : Certain analogs have shown promising antimicrobial properties, indicating potential use in treating infections.
  • Antitumor Effects : Compounds with similar structures have been investigated for their ability to inhibit tumor growth.
  • Analgesic Properties : Some derivatives are noted for their pain-relieving effects, which could be beneficial in pain management therapies.

Preliminary studies suggest that methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate may interact with specific receptors involved in cell signaling pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry could be employed to characterize these interactions further.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate:

  • Study on Antitumor Activity : A compound structurally similar to methyl N-[2-(phenyl)ethyl]carbamate was tested against various cancer cell lines and demonstrated significant cytotoxic effects, suggesting a potential role in cancer therapy .
  • Research on Receptor Interactions : Investigations into the interaction of piperidine derivatives with nicotinic acetylcholine receptors revealed that modifications to the piperidine structure could enhance binding affinity and selectivity .
  • Evaluation of Analgesic Properties : A study highlighted the analgesic effects of piperidine-based compounds, showing their ability to modulate pain pathways effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Compound A and analogous molecules:

Compound Name / ID Core Structure Substituents Molecular Weight Key Properties Reference
Compound A Piperidin-3-yl 3-chlorophenyl, oxan-3-yl, methyl carbamate, hydrochloride salt ~550–600 g/mol* High lipophilicity (logP >3), moderate solubility due to oxan-3-yl group
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chlorophenyl, anhydride ring 257.68 g/mol Low solubility (logP ~2.5), used as a polymer synthesis intermediate
N-[(4-Methoxyphenyl)Methyl]Pyridine-2-Carboxamide Pyridine 4-methoxyphenyl, carboxamide 242.28 g/mol Moderate CNS penetration, potential acetylcholinesterase inhibition
3-(Ethylamino)-2-Methyl-N-{1-[(2-Methylpropyl)Carbamoyl]Ethyl}Propanamide Hydrochloride Propanamide Ethylamino, 2-methylpropyl carbamoyl, hydrochloride salt 293.84 g/mol High solubility (logP ~1.8), antimicrobial activity
Venlafaxine Analogs (e.g., 6-Chloro-2-(4-Fluorophenyl)-N-Methyl-Furopyridine-3-Carboxamide) Furopyridine 4-fluorophenyl, methyl carbamate, pyrimidine cyclopropane ~450 g/mol Serotonin-norepinephrine reuptake inhibition (SNRI)

Structural and Functional Insights

Piperidine vs. Phthalimide/Propanamide Cores :

  • Compound A ’s piperidine core enables conformational flexibility and hydrogen bonding via its tertiary amine, unlike the rigid phthalimide ring in 3-chloro-N-phenyl-phthalimide, which is primarily used in polymer chemistry . Propanamide-based analogs (e.g., Entry 4) lack the piperidine’s stereochemical complexity, reducing their target selectivity .

Chlorophenyl vs. Fluorophenyl/Methoxyphenyl Groups :

  • The 3-chlorophenyl group in Compound A enhances hydrophobic interactions with aromatic residues in enzyme binding pockets, similar to venlafaxine’s 4-fluorophenyl group . However, 4-methoxyphenyl substituents (e.g., Entry 3) improve solubility but reduce blood-brain barrier permeability compared to halogenated analogs .

Oxan-3-yl vs. Cyclopropane/Pyridine Moieties :

  • The oxan-3-yl (tetrahydropyran) group in Compound A balances lipophilicity and solubility, outperforming cyclopropane-containing venlafaxine analogs, which exhibit higher metabolic instability . Pyridine-based compounds (e.g., Entry 3) prioritize π-π stacking but lack stereochemical diversity .

Hydrochloride Salt vs. Freebase Forms :

  • The hydrochloride salt in Compound A enhances aqueous solubility and oral bioavailability compared to freebase forms of similar carbamates (e.g., Entry 4), aligning with trends observed in CNS drug design .

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